4-(4-Methylphenoxy)-1-[2-(1,2,4-triazol-1-yl)ethyl]piperidine
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Overview
Description
4-(4-Methylphenoxy)-1-[2-(1,2,4-triazol-1-yl)ethyl]piperidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a 4-methylphenoxy group and a 1,2,4-triazol-1-yl ethyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenoxy)-1-[2-(1,2,4-triazol-1-yl)ethyl]piperidine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the 4-methylphenoxy group and the 1,2,4-triazol-1-yl ethyl group. Common reagents used in these reactions include piperidine, 4-methylphenol, and 1,2,4-triazole, along with various catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenoxy)-1-[2-(1,2,4-triazol-1-yl)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-(4-Methylphenoxy)-1-[2-(1,2,4-triazol-1-yl)ethyl]piperidine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its unique structure.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenoxy)-1-[2-(1,2,4-triazol-1-yl)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and triazole-containing molecules, such as:
- 4-(4-Methylphenoxy)piperidine
- 1-[2-(1,2,4-Triazol-1-yl)ethyl]piperidine
- 4-(4-Chlorophenoxy)-1-[2-(1,2,4-triazol-1-yl)ethyl]piperidine
Uniqueness
What sets 4-(4-Methylphenoxy)-1-[2-(1,2,4-triazol-1-yl)ethyl]piperidine apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
4-(4-methylphenoxy)-1-[2-(1,2,4-triazol-1-yl)ethyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-14-2-4-15(5-3-14)21-16-6-8-19(9-7-16)10-11-20-13-17-12-18-20/h2-5,12-13,16H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZAUUIZEYKERB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2CCN(CC2)CCN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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